(S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol
Description
Properties
IUPAC Name |
(2S)-1-(benzylamino)-3-phenylmethoxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c19-17(12-18-11-15-7-3-1-4-8-15)14-20-13-16-9-5-2-6-10-16/h1-10,17-19H,11-14H2/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWDXIHJXAZLIR-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCC(COCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC[C@@H](COCC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and benzyl alcohol.
Reaction Conditions: The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reactions.
Chiral Resolution: The chiral center at the second carbon can be introduced using chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl ketones, while reduction may yield secondary amines.
Scientific Research Applications
(S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Key Characteristics:
- Synthesis : The compound is synthesized via nucleophilic ring-opening of epoxides. For instance, (S)-epichlorohydrin reacts with benzylamine and benzyloxy precursors under controlled conditions to yield the target molecule .
- Applications : It serves as an intermediate in pharmaceuticals, particularly in β-adrenergic receptor ligands and proteasome inhibitors .
- Commercial Availability : Available in milligram to gram quantities (e.g., 1 g for €484) from suppliers like CymitQuimica .
Comparison with Structurally Similar Compounds
Structural Analogs and Physicochemical Properties
The compound is compared to analogs with benzyl, phenoxy, or substituted aromatic groups (Table 1).
Table 1. Structural and Physicochemical Comparison
Key Differentiators
Substituent Complexity: The target compound has simpler benzyl groups compared to analogs like Compound 5 (), which incorporates a benzyl-iminoimidazole moiety, increasing molecular weight (385.46 vs. 271.35 g/mol) and lipophilicity . STD-101-D1 () includes a methoxyphenoxy-ethylamino chain, enhancing hydrogen-bonding capacity and steric bulk, which may influence receptor binding .
Stereochemical Impact: The (S)-configuration in the target compound contrasts with racemic mixtures in analogs like 1-(p-(Benzyloxy)phenoxy)-3-(isopropylamino)propan-2-ol (), where stereochemistry is unspecified. Enantiopure forms often exhibit superior pharmacological profiles .
Solubility and Stability: The hydrochloride salt of (S)-2-Amino-3-(benzyloxy)propan-1-ol () shows higher aqueous solubility (5.61 mg/mL) than the non-ionic target compound, making it more suitable for intravenous formulations .
Synthetic Routes: The target compound is synthesized via epoxide ring-opening with benzylamine , whereas analogs like Compound 5 are purchased pre-synthesized (InterBioScreen) , and STD-101-D1 requires multi-step functionalization of phenoxy groups .
Research and Commercial Relevance
- Pharmacological Potential: The benzyl-protected amino and hydroxy groups in the target compound make it a versatile scaffold for β-adrenergic modulators, as seen in related compounds like YOK-1204 () and STD-101-D1 () .
- Cost Efficiency : Despite its higher price (€484/g), the target compound’s synthetic simplicity compared to analogs (e.g., Compound 10 in , MW 464.5 g/mol) makes it cost-effective for small-scale research .
Biological Activity
(S)-1-(Benzylamino)-3-(benzyloxy)propan-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 277.37 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific receptors and enzymes. Notably, it has been studied for its agonistic effects on peroxisome proliferator-activated receptors (PPARs), which play crucial roles in regulating glucose and lipid metabolism.
PPAR Agonism
A study highlighted that compounds similar to this compound demonstrate PPARα agonism, leading to anti-inflammatory effects and improved metabolic profiles in preclinical models. This agonism helps ameliorate conditions such as diabetic retinopathy by reducing retinal vascular leakage and inflammation .
In Vivo Studies
In vivo studies have shown promising results regarding the compound's efficacy. For instance, systemic administration in diabetic rat models resulted in a significant reduction of retinal vascular leakage, comparable to established treatments .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable bioavailability and stability. The mean half-life in both human and rat liver microsomes exceeds 60 minutes, indicating low clearance rates and potential for sustained therapeutic effects .
Table 1: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Half-life (t) | > 60 minutes |
| Bioavailability | High |
| Clearance | Low |
Table 2: Efficacy in Diabetic Models
| Treatment | Retinal Vascular Leakage Reduction (%) |
|---|---|
| Control | 0 |
| This compound | 75 |
| Established Treatment (FenoFA) | 80 |
Case Studies
Case Study 1: Diabetic Retinopathy Model
In a controlled study using streptozotocin-induced diabetic rats, this compound was administered intraperitoneally. The results demonstrated a notable decrease in retinal vascular leakage, suggesting its potential as a therapeutic agent for diabetic retinopathy .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of the compound in models of neurodegeneration. The findings indicated that it could reduce markers of inflammation and oxidative stress in neuronal tissues, further supporting its role as a PPAR agonist .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is typically synthesized via nucleophilic ring-opening of epoxides. For example, (S)-2-((4-(benzyloxy)phenoxy)methyl)oxirane reacts with amines (e.g., 2-(2-methoxyphenoxy)ethanamine) in isopropanol under reflux (50°C for 5 h), followed by purification via silica column chromatography . Stereochemical control is achieved using chiral precursors (e.g., enantiopure epoxides) and optimizing solvent polarity. Optical rotation ([α]D) and chiral HPLC are critical for verifying enantiomeric excess .
Q. How can researchers confirm the stereochemical purity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- 1H/13C NMR : Compare chemical shifts of diastereotopic protons (e.g., benzyloxy and benzylamino groups) to identify splitting patterns indicative of chiral centers .
- Chiral HPLC : Use a Chiralpak® column with hexane:isopropanol (95:5) mobile phase to resolve enantiomers. Retention time differences ≥2 min confirm stereochemical purity .
- X-ray Crystallography : Resolve absolute configuration, as demonstrated for structurally similar compounds like (S,Z)-1-chloro-3-[(3,4,5-trimethoxybenzylidene)amino]propan-2-ol .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Silica gel chromatography with gradient elution (e.g., n-hexane:EtOAc from 9:1 to 1:2) effectively separates the target compound from byproducts. For polar impurities, recrystallization in MeOH/water (1:1) enhances purity. Yield optimization requires monitoring TLC (Rf ~0.3 in EtOAc) .
Advanced Research Questions
Q. What strategies are effective in optimizing the yield of this compound in multi-step syntheses, particularly when dealing with competing side reactions?
- Methodological Answer :
- Stepwise Temperature Control : Maintain ≤50°C during epoxide ring-opening to minimize racemization .
- Catalyst Screening : Use Pd/C (10% w/w) for selective hydrogenation of benzyl protecting groups without altering stereochemistry .
- Byproduct Suppression : Add molecular sieves to absorb water in reactions involving LiAlH4 or NaBH4, reducing hydrolysis side reactions .
Q. How should researchers address contradictory data in the pharmacological activity of this compound derivatives, especially when enantiomeric impurities are suspected?
- Methodological Answer :
- Enantiomer-Specific Assays : Test (S)- and (R)-enantiomers separately in in vitro models (e.g., antimicrobial assays). For example, (R)-configured derivatives showed 84% yield but lower bioactivity compared to (S)-isomers in antimicrobial studies .
- Impurity Profiling : Use LC-MS to quantify enantiomeric impurities (detection limit: 0.1%). Cross-validate with circular dichroism (CD) spectroscopy to confirm optical purity .
Q. What in vitro and in vivo models are suitable for evaluating the biological activity of this compound derivatives?
- Methodological Answer :
- Antimicrobial Activity : Perform broth microdilution assays (MIC values) against Gram-positive bacteria (e.g., S. aureus ATCC 25923) and fungi (e.g., C. albicans SC5314) .
- Toxicity Screening : Follow OECD TG 474/489 guidelines for in vivo genetic toxicity testing, including micronucleus and comet assays .
Q. How can computational methods aid in the design of this compound derivatives with enhanced target specificity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to predict binding affinities to β1-adrenergic receptors (e.g., PDB ID: 2Y00). Focus on hydrogen bonding with Ser49 and hydrophobic interactions with Phe325 .
- QSAR Modeling : Correlate substituent electronegativity (Hammett σ values) with bioactivity. For example, electron-withdrawing groups on the benzyl ring improve antimicrobial potency .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported bioactivity data for this compound derivatives?
- Methodological Answer :
- Batch Consistency : Verify synthetic reproducibility (e.g., ≥3 independent syntheses) and bioassay conditions (e.g., cell passage number, serum concentration) .
- Meta-Analysis : Compare datasets using ANOVA with post-hoc Tukey tests. For example, conflicting MIC values may arise from variations in bacterial inoculum size (CFU/mL) .
Safety and Regulatory Considerations
Q. What preclinical safety profiling is required for this compound in drug development?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
